molecular formula C7H5BrClNO2 B13474697 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid CAS No. 2901109-39-3

5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid

Cat. No.: B13474697
CAS No.: 2901109-39-3
M. Wt: 250.48 g/mol
InChI Key: QNRDSCKYNIDJNA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, along with a carboxylic acid functional group. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid typically involves the halogenation of 4-methylpyridine derivatives. One common method is the bromination and chlorination of 4-methylpyridine-3-carboxylic acid using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems .

Scientific Research Applications

5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methylpyridine-3-boronic acid
  • 3-Bromo-4-methylpyridine
  • 2-Bromo-4-methylpyridine-5-boronic acid

Uniqueness

5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

CAS No.

2901109-39-3

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

5-bromo-6-chloro-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H5BrClNO2/c1-3-4(7(11)12)2-10-6(9)5(3)8/h2H,1H3,(H,11,12)

InChI Key

QNRDSCKYNIDJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)Cl)Br

Origin of Product

United States

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